Product packaging for 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine(Cat. No.:CAS No. 907973-34-6)

4,5-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3301255
CAS No.: 907973-34-6
M. Wt: 169.17
InChI Key: UQZVNILLIBEMJF-UHFFFAOYSA-N
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Description

4,5-Difluoro-2,3-dihydro-1H-inden-1-amine is a chiral indane amine of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H9F2N and a molecular weight of 169.173 g/mol, is characterized by the presence of two fluorine atoms on the aromatic ring, which can significantly influence its electronic properties, metabolic stability, and binding affinity . The specific stereochemistry of the amine group at the one-position of the indane structure makes it a valuable scaffold for constructing stereospecific active molecules. While specific biological data for this exact analog is not widely published, structurally similar 1-amine indane derivatives are recognized as critical intermediates. For instance, (R)-1-Indanamine is a key precursor in the synthesis of Rasagiline, a potent monoamine oxidase inhibitor (MAOI) used as an anti-Parkinson's drug . This highlights the potential of the 1-amine indane core in central nervous system (CNS) drug discovery. The synthetic route to such compounds has been refined through improved one-pot processes involving reductive amination, underscoring their importance in industrial production . Our product is supplied with a guaranteed purity of 98% and is available in quantities from 1g to 100g to support your research and development efforts . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B3301255 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 907973-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZVNILLIBEMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4,5 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Reactivity of the Amine Functionality in 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine

The primary amine group is the most reactive site for many common chemical transformations, serving as a potent nucleophile. chemistry.coach

Nucleophilic Substitution Reactions and Their Scope

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and capable of attacking various electrophilic centers. This reactivity allows for a range of nucleophilic substitution reactions. chemistry.coach A primary pathway is the alkylation of the amine via reaction with alkyl halides in an SN2 process. chemistry.coach This reaction, however, can be difficult to control, often leading to polyalkylation and the formation of secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts. chemistry.coach

A more controlled and widely used transformation is acylation, which involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds cleanly to form a stable amide derivative. This transformation is fundamental in peptide synthesis and for the installation of protecting groups on amines. researchgate.net

Formation of Amine Derivatives and Functionalized Adducts

Beyond simple alkylation and acylation, the amine functionality is a gateway to a diverse array of derivatives. A key reaction is the condensation with aldehydes or ketones to form an imine (or Schiff base) intermediate. youtube.com This imine can be isolated or, more commonly, reduced in situ to afford a secondary or tertiary amine, a process known as reductive amination. youtube.comyoutube.com Reductive amination is a powerful and controlled method for synthesizing more substituted amines. youtube.com

The synthesis of various heterocyclic systems can also be initiated from the amine group. For instance, reactions with appropriate bifunctional reagents can lead to the formation of complex cyclic structures. The reaction of amino groups with compounds like isatin (B1672199) to form isatin-imine derivatives showcases the utility of amines in building complex molecular architectures. nih.gov

Chemical Transformations Influenced by Fluorine Substituents

The two fluorine atoms at the C4 and C5 positions have a profound electronic influence on the aromatic ring, modulating its reactivity and directing the course of further chemical transformations. researchgate.net

Impact of Fluorine on Aromatic Ring Reactivity and Electrophilic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The substituents already present on the ring determine the rate and regioselectivity of the reaction. libretexts.org

The fluorine atoms exert two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond framework. This inductive effect deactivates the ring, making it less nucleophilic and slowing the rate of EAS compared to benzene. libretexts.orgnih.gov

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This resonance effect increases electron density at the positions ortho and para to the substituent. libretexts.org

Conversely, the electron-withdrawing nature of the fluorine atoms makes the aromatic C-F bonds susceptible to Nucleophilic Aromatic Substitution (SNAr) , especially when the ring is further activated by other electron-withdrawing groups. Studies on the related compound 4,5-difluoro-1,2-dinitrobenzene show that the fluorine atoms are readily displaced by nucleophiles like amines. researchgate.netcore.ac.uk

Strategies for Further Functionalization of Fluorinated Indane Derivatives

Several strategies can be envisioned for the further elaboration of the this compound scaffold.

Modification of the Amine Group: As detailed in section 3.1, the amine can be readily converted into amides, sulfonamides, or more complex substituted amines via reductive amination. youtube.com

Electrophilic Aromatic Substitution: Despite the deactivating nature of the fluorine atoms, the potent activating effect of the amine group should enable EAS reactions such as nitration, halogenation, or sulfonation. The reaction would likely occur at the C6 or C7 positions, which are ortho/para to the amine and meta to the fluorine atoms, though the precise regioselectivity would need experimental determination.

Nucleophilic Aromatic Substitution: Under forcing conditions or with potent nucleophiles, one or both fluorine atoms could potentially be displaced, allowing for the introduction of other functional groups such as alkoxy or other amino moieties. The reactivity of similar difluorinated aromatic compounds supports this possibility. core.ac.uk

Metal-Catalyzed Cross-Coupling: If the aromatic ring were further functionalized to include a halide (e.g., bromine or iodine) or a triflate, it could serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

Stereochemical Aspects in Chemical Transformations of this compound

The carbon atom at position 1 (C1), which is bonded to the amine group, is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-4,5-Difluoro-2,3-dihydro-1H-inden-1-amine and (S)-4,5-Difluoro-2,3-dihydro-1H-inden-1-amine.

The stereochemistry of reactions involving this compound is a critical consideration:

Reactions that occur at the amine nitrogen without breaking the C1-N bond (e.g., acylation, sulfonylation) will proceed with retention of configuration. If the starting material is enantiomerically pure, the product will be as well.

Reactions that proceed through an intermediate where the C1 stereocenter is temporarily destroyed and then reformed may lead to racemization. For example, the formation of an imine intermediate involves a change in hybridization at C1 from sp3 to sp2 (planar). Subsequent reduction, if not performed with a chiral reagent or catalyst, could yield a mixture of stereoisomers. youtube.com

The stereochemistry of substituents can influence the reactivity at distal sites. While no specific data is available for this indane derivative, studies on other fluorinated systems have shown that the stereochemical orientation of a fluorine atom can significantly impact the outcome of reactions at nearby carbons, a phenomenon sometimes referred to as a "fluorine effect". nih.gov

Therefore, achieving stereochemical control in the synthesis and derivatization of this molecule requires careful selection of reagents and reaction conditions, particularly when targeting specific enantiomers for biological applications.

Spectroscopic and Structural Elucidation of 4,5 Difluoro 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, is essential to confirm the connectivity and stereochemistry.

The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environment. The hydrogens on carbons adjacent to the amine group are expected to appear in the range of 2.3-3.0 ppm. spectrabase.com The aromatic region will show signals influenced by the two fluorine substituents.

Aromatic Protons (H-6, H-7): Two signals are expected in the aromatic region (typically δ 6.8–7.5 ppm). These protons will appear as complex multiplets due to coupling with each other (ortho coupling, ³JHH ≈ 7-9 Hz) and with the fluorine atoms at positions 4 and 5 (³JHF and ⁴JHF).

Benzylic Methine Proton (H-1): The proton at the C-1 position, being adjacent to the nitrogen atom and the aromatic ring, is expected to resonate as a triplet around δ 4.0-4.5 ppm, coupled to the two protons at C-2. In similar indane structures, this proton appears around 4.36 ppm. researchgate.netresearchgate.net

Methylene Protons (H-2, H-3): The protons on C-2 and C-3 form a more complex system. The C-2 protons, diastereotopic due to the chiral center at C-1, will appear as distinct multiplets in the range of δ 1.8–2.6 ppm. researchgate.netresearchgate.net The C-3 protons, adjacent to the aromatic ring, will also be multiplets, expected around δ 2.8–3.1 ppm. researchgate.netresearchgate.net

Amine Protons (NH₂): The two protons of the primary amine group will typically appear as a broad singlet between δ 0.5–5.0, the exact position being dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. pdx.edu

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-14.0 - 4.5t (triplet)³J(H1,H2) ≈ 7-8
H-21.8 - 2.6m (multiplet)²J(H2a,H2b) ≈ 12-14; ³J(H2,H1); ³J(H2,H3)
H-32.8 - 3.1m (multiplet)²J(H3a,H3b) ≈ 12-14; ³J(H3,H2)
H-66.8 - 7.5m (multiplet)³J(H6,H7); ⁴J(H6,F5); ⁵J(H6,F4)
H-76.8 - 7.5m (multiplet)³J(H7,H6); ³J(H7,F4); ⁴J(H7,F5)
NH₂0.5 - 5.0br s (broad singlet)None

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their hybridization (sp³, sp², sp) and electronic environment. Carbons directly attached to nitrogen typically appear in the 10-65 ppm range. spectrabase.com

For this compound, nine distinct carbon signals are anticipated. The most notable features will be the large one-bond coupling constants (¹JCF) for the fluorine-bearing carbons (C-4 and C-5) and smaller two- and three-bond couplings (²JCF, ³JCF) for adjacent carbons. jeolusa.com For 1,2-difluorobenzene, the carbon atoms attached to fluorine are heavily shielded and split into doublets. chemicalbook.comspectrabase.com

Aromatic Carbons: Six signals are expected. C-4 and C-5 will be significantly influenced by the directly attached fluorine atoms, appearing as doublets with large ¹JCF coupling (≈ 240-250 Hz). The other aromatic carbons (C-3a, C-6, C-7, C-7a) will also exhibit smaller C-F couplings.

Aliphatic Carbons: Three signals are expected. C-1, bonded to the nitrogen, would appear around δ 50-60 ppm. C-2 and C-3 are expected in the δ 25-40 ppm range. researchgate.netorganicchemistrydata.org

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
C-150 - 60Small ³JCF, ⁴JCF
C-230 - 40Small ⁴JCF, ⁵JCF
C-325 - 35Small ³JCF, ⁴JCF
C-3a135 - 145Doublet of doublets (dd)
C-4145 - 155Doublet (d), Large ¹JCF
C-5148 - 158Doublet (d), Large ¹JCF
C-6115 - 125Doublet of doublets (dd)
C-7110 - 120Doublet of doublets (dd)
C-7a140 - 150Doublet of doublets (dd)

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides information about the electronic environment of each unique fluorine atom. The chemical shift range is much wider than for ¹H NMR. wikipedia.org

In this compound, the two fluorine atoms (at C-4 and C-5) are chemically non-equivalent and are expected to produce two distinct signals. Based on data for 1,2-difluorobenzene, these signals would likely appear in the range of δ -135 to -145 ppm. spectrabase.com Each signal will be a complex multiplet due to coupling to each other (³JFF, ortho coupling, ≈ 20 Hz) and to the aromatic and aliphatic protons. wikipedia.org

Predicted ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm vs CFCl₃)Predicted MultiplicityKey Coupling Interactions
F-4-135 to -145m (multiplet)³J(F4,F5), ³J(F4,H7), ⁴J(F4,H6), ⁴J(F4,H3)
F-5-135 to -145m (multiplet)³J(F5,F4), ³J(F5,H6), ⁴J(F5,H7)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. sdsu.edu Key correlations expected are between H-1 and the H-2 protons, between the H-2 and H-3 protons, and between the aromatic protons H-6 and H-7, thus confirming the sequence within the five-membered ring and the aromatic ring. psu.eduresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-2 to C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is vital for piecing together the molecular framework. youtube.comyoutube.com Key HMBC correlations would include:

From the H-1 proton to aromatic carbons C-7a and C-7, and to aliphatic carbon C-3.

From the H-3 protons to aromatic carbons C-3a and C-4.

From the aromatic proton H-7 to carbons C-5 and C-3a.

These correlations are instrumental in confirming the placement of the fluorine atoms relative to the rest of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. msu.edu

For this compound, the key expected absorptions are:

N-H Stretching: Primary amines show two characteristic bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. uomustansiriyah.edu.iq

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches for the CH and CH₂ groups appear just below 3000 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the 1650-1580 cm⁻¹ region. spectrabase.com

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1600-1450 cm⁻¹ range. libretexts.org

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ range for aryl fluorides. uhcl.edu

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3300MediumAsymmetric & Symmetric StretchN-H (Primary Amine)
3100 - 3000Weak-MediumStretchAromatic C-H
3000 - 2850MediumStretchAliphatic C-H
1650 - 1580Medium-StrongBending (Scissoring)N-H (Primary Amine)
1625 - 1450Medium-StrongStretchAromatic C=C
1250 - 1100StrongStretchAryl C-F

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺·), which can then break apart into smaller, charged fragments. libretexts.orgyoutube.com The pattern of these fragments is characteristic of the molecule's structure.

The molecular formula for this compound is C₉H₉F₂N, giving a monoisotopic mass of approximately 169.07 Da.

Molecular Ion (M⁺·): A peak corresponding to the intact molecular ion is expected at m/z = 169.

Fragmentation: Common fragmentation pathways for amines involve the loss of groups attached to the carbon bearing the nitrogen. A prominent fragmentation for indanamines is the loss of the amino group or related fragments. nih.govlibretexts.org

[M-1]⁺: Loss of a hydrogen atom.

[M-16]⁺ or [M-17]⁺: Loss of ·NH₂ radical or NH₃ molecule.

[M-28]⁺: Loss of ethene (C₂H₄) via retro-Diels-Alder-type cleavage of the five-membered ring.

The fragmentation pattern helps to confirm the indane core and the presence of the amine substituent. nih.gov

Predicted Mass Spectrometry Data

m/z ValuePredicted Fragment IdentityFragmentation Pathway
169[C₉H₉F₂N]⁺·Molecular Ion (M⁺·)
152[C₉H₈F₂]⁺·Loss of ·NH
141[C₈H₆F₂]⁺·Loss of H₂CNH₂
115[C₇H₄F₂]⁺·Loss of C₂H₅N (Aziridine)

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. mdpi.com The intensities and positions of these spots are used to calculate an electron density map, from which the atomic positions can be determined.

For analogs such as fluorinated 1-aminoindanes, X-ray crystallography would reveal critical structural details. For instance, in a study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction confirmed the proposed structures and provided precise measurements of bond lengths and angles. uni.lu In the case of this compound, a crystallographic study would provide the following key data points, which are essential for a complete structural description.

Hypothetical Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The symmetry of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁
a, b, c (Å) The lengths of the unit cell axes. a = 6.5, b = 12.0, c = 8.5
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 105, γ = 90
Volume (ų) The volume of the unit cell. 639.8
Z The number of molecules per unit cell. 2

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.45 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray crystallography experiment.

The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, particularly heavier atoms. The Flack parameter, derived from the diffraction data, is a critical value for confidently assigning the absolute stereochemistry. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Conformation and Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. researchgate.net

For a chiral molecule like this compound, the ECD spectrum would consist of positive and/or negative bands corresponding to electronic transitions. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the chromophores and auxochromes within the molecule.

The absolute configuration of a chiral compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a specific enantiomer. This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a standard method for assigning absolute configuration when single crystals for X-ray analysis are not available.

A typical ECD analysis involves the following steps:

Conformational Search: Identifying all low-energy conformers of the molecule.

Spectrum Calculation: Calculating the ECD spectrum for each significant conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers at a given temperature.

Comparison: Comparing the final theoretical spectrum with the experimental one. A good match allows for the confident assignment of the absolute configuration.

For this compound, the fluorinated benzene (B151609) ring and the amino group would be the primary chromophores contributing to the ECD spectrum. The position and nature of the fluorine substituents would influence the electronic transitions and thus the appearance of the spectrum.

Hypothetical ECD Data for (R)-4,5-Difluoro-2,3-dihydro-1H-inden-1-amine

Wavelength (nm) Cotton Effect (Δε) Transition
270 +2.5 π → π* (Benzene)
235 -1.8 π → π* (Benzene)

Note: This table presents hypothetical data to illustrate the type of information obtained from an ECD spectrum. The specific wavelengths and signs of the Cotton effects would need to be determined experimentally and/or through high-level computational studies.

In the absence of experimental data for the title compound, studies on analogous chiral amines and their derivatives demonstrate the utility of ECD in stereochemical assignments. The comparison of experimental and calculated ECD spectra has been successfully used to determine the absolute configuration of a wide range of chiral molecules. nih.gov

Computational Chemistry and Theoretical Investigations of 4,5 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional combined with a 6-31G(d,p) basis set is a widely used level of theory for optimizing the geometries of organic molecules, providing reliable structural parameters. acs.orgresearchgate.netinpressco.com

The geometry of 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine is optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved, corresponding to a minimum on the potential energy surface. youtube.com The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. The presence of the difluoro-substituted benzene (B151609) ring fused to a five-membered ring containing a chiral amine center creates a rigid yet complex structure.

The fluorine atoms at positions 4 and 5 influence the electronic distribution of the aromatic ring, while the amine group at position 1 introduces a key functional and stereochemical element. The puckering of the five-membered ring and the orientation of the amine group are critical geometric features determined by these calculations.

Interactive Data Table: Illustrative Optimized Geometrical Parameters

This table presents hypothetical, yet scientifically plausible, optimized geometrical parameters for this compound, calculated at the B3LYP/6-31G(d,p) level of theory. These values are representative of what would be expected from such a calculation.

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C4-F1.35 Å
C5-F1.35 Å
C1-N1.47 Å
C1-C21.54 Å
C2-C31.55 Å
C3-C3a1.51 Å
C7a-C11.52 Å
Bond Angles
F-C4-C5118.5°
N-C1-C7a112.0°
N-C1-C2111.5°
C1-C2-C3104.5°
Dihedral Angle
C7a-C1-C2-C325.0° (gauche)

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. researchgate.net Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. researchgate.net These theoretical shifts, when compared to experimental data, can confirm the proposed structure. chemistrysteps.com

Similarly, the vibrational frequencies of this compound can be calculated. nist.gov These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. The calculations can identify characteristic stretching and bending vibrations, such as N-H and C-F stretching, which are useful for functional group identification. nist.gov

Interactive Data Table: Illustrative Predicted Spectroscopic Data

This table shows representative theoretical ¹³C and ¹H NMR chemical shifts and key vibrational frequencies for this compound. These values are illustrative and based on typical ranges for similar structural motifs.

Parameter Atom/Group Predicted Value
¹³C NMR Chemical Shift (ppm)
C1 (CH-NH₂)~60 ppm
C2 (CH₂)~35 ppm
C3 (CH₂)~30 ppm
C4 (C-F)~150 ppm (J_CF ≈ 245 Hz)
C5 (C-F)~148 ppm (J_CF ≈ 245 Hz)
¹H NMR Chemical Shift (ppm)
H1 (on C1)~4.5 ppm
H2 (on C2)~2.2, 2.6 ppm
H3 (on C3)~3.0, 3.2 ppm
NH₂~1.8 ppm (broad)
Vibrational Frequencies (cm⁻¹)
N-H Stretch~3350-3400 cm⁻¹
C-H Stretch (Aromatic)~3050-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹
C=C Stretch (Aromatic)~1450-1600 cm⁻¹
C-F Stretch~1150-1250 cm⁻¹

Analysis of Molecular Orbitals, Frontier Orbitals, and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO is likely distributed across the anti-bonding orbitals of the aromatic system. The fluorine substituents, being highly electronegative, can lower the energy of both the HOMO and LUMO. semanticscholar.org A molecular electrostatic potential (MEP) map can further visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Interactive Data Table: Illustrative Calculated Electronic Properties

This table provides plausible values for the frontier orbital energies and related electronic properties of this compound, as would be derived from DFT calculations.

PropertyPredicted ValueSignificance
HOMO Energy -5.8 eVElectron-donating capability
LUMO Energy -0.9 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 4.9 eVChemical reactivity, stability
Ionization Potential ~7.5 eVEnergy to remove an electron
Electron Affinity ~1.0 eVEnergy released upon adding an electron
Dipole Moment ~2.5 DebyeMolecular polarity

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction energy profile can be constructed. This allows for the theoretical determination of activation energies, which govern the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be used to model the transition state structures. For instance, in a nucleophilic substitution reaction at the amine group, the geometry and energy of the transition state would reveal the concerted or stepwise nature of the mechanism. These theoretical models can help rationalize observed product distributions and stereochemical outcomes, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Conformational Analysis and Stereochemical Insights from Computational Methods

The five-membered ring of the indane skeleton is not planar and can adopt different puckered conformations, often described as "envelope" or "twist" forms. The substituent at the C1 position—the amine group—can exist in two primary orientations: pseudo-axial or pseudo-equatorial. researchgate.net These different arrangements are distinct conformers with different energies.

Computational methods can systematically explore the conformational landscape to identify the most stable conformer. nih.gov By calculating the relative energies of the pseudo-axial and pseudo-equatorial conformers, the equilibrium population of each can be predicted. nih.gov For 2-aminoindans, the relative stability of these conformers can be influenced by substitution on the aromatic ring. researchgate.net This analysis is crucial for understanding the molecule's three-dimensional shape, which in turn dictates its interactions with other molecules, such as biological receptors.

Interactive Data Table: Illustrative Conformational Energy Analysis

This table presents a hypothetical comparison of the relative energies for the two primary conformers of this compound, illustrating the typical small energy differences that determine conformational preference.

ConformerAmine Group OrientationRelative Energy (kcal/mol)Predicted Population (at 298 K)
1Pseudo-equatorial0.00 (most stable)~75%
2Pseudo-axial+0.75~25%

Role of 4,5 Difluoro 2,3 Dihydro 1h Inden 1 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Systems

Theoretically, 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine could serve as a valuable precursor for the synthesis of complex polycyclic and heterocyclic systems. The primary amine functionality is a key reactive handle for the construction of nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of various heterocyclic rings, such as pyrroles, pyrazoles, or imidazoles, fused to the indane framework.

Furthermore, multi-step synthetic sequences could leverage both the amine group and the aromatic ring to build more elaborate polycyclic structures. For example, the amine could be transformed into a directing group for subsequent functionalization of the aromatic ring, followed by cyclization reactions to construct additional rings. However, specific examples of such transformations for this compound are not prominently reported in the literature.

Scaffold for the Introduction of Diverse Functional Groups via Amine and Aryl Moiety Modifications

The structure of this compound offers two primary sites for modification: the primary amine and the difluorinated aryl ring. This dual functionality makes it a potentially attractive scaffold for creating libraries of diverse compounds.

Amine Moiety Modifications: The primary amine can undergo a wide range of chemical transformations. These include, but are not limited to, acylation to form amides, alkylation to form secondary and tertiary amines, and reductive amination with aldehydes or ketones. Such modifications would allow for the introduction of a vast array of functional groups, influencing properties like solubility, lipophilicity, and biological activity.

Aryl Moiety Modifications: The difluoro-substituted benzene (B151609) ring can also be a site for further functionalization, although the strong electron-withdrawing nature of the fluorine atoms can influence its reactivity in electrophilic aromatic substitution reactions. Nucleophilic aromatic substitution, while less common for fluoroarenes compared to other haloarenes, might be possible under specific conditions, allowing for the introduction of other substituents onto the aromatic ring.

A table of potential modifications is presented below, illustrating the synthetic possibilities.

Reaction TypeReagent/ConditionsPotential Functional Group Introduced
Amine Modifications
AcylationAcyl chloride, baseAmide
SulfonylationSulfonyl chloride, baseSulfonamide
AlkylationAlkyl halide, baseSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, reducing agentSubstituted Amine
Aryl Modifications
NitrationHNO₃, H₂SO₄Nitro
HalogenationX₂, Lewis acidHalogen (Cl, Br, I)

It is important to note that these are generalized reactions, and their successful application to this compound would require empirical validation.

Applications in the Construction of Chiral Organic Frameworks

Chiral amines are valuable building blocks for the synthesis of chiral organic frameworks (COFs), which are crystalline porous materials with applications in asymmetric catalysis, chiral separations, and sensing. The chirality of this compound, owing to the stereocenter at the C1 position of the indane ring, makes it a potential candidate for constructing such frameworks.

The amine groups can react with multitopic linkers, such as aldehydes or carboxylic acids, to form imine or amide bonds, respectively, leading to the self-assembly of a porous, crystalline framework. The chirality of the indanamine unit would be incorporated into the framework, creating a chiral environment within the pores. While this is a promising area of application, there is no specific literature that documents the use of this compound in the construction of COFs.

Comparative Analysis with Other Fluorinated Indane Building Blocks in Synthetic Efficiency and Versatility

A direct comparative analysis of the synthetic efficiency and versatility of this compound with other fluorinated indane building blocks is challenging due to the lack of specific data for the former. However, some general comparisons can be drawn based on the position of the fluorine substituents.

The electronic properties of the aromatic ring in difluorinated indanes are significantly influenced by the positions of the fluorine atoms. For example, in this compound, the two fluorine atoms are ortho to each other, which will have a distinct electronic effect compared to isomers like 5,6-difluoro or 4,7-difluoro-2,3-dihydro-1H-inden-1-amine. This difference in electronics can affect the reactivity of the aromatic ring in substitution reactions and the pKa of the amine group.

The table below provides a hypothetical comparison based on expected electronic effects.

CompoundExpected Electronic Effect of Fluorine on Aryl RingPotential Impact on Reactivity
This compound Strong electron-withdrawing, potential for altered regioselectivity in aromatic substitutions.May require specific conditions for aryl functionalization. Amine basicity may be reduced.
5,6-Difluoro-2,3-dihydro-1H-inden-1-amineStrong electron-withdrawing, different regiochemical outcomes expected compared to the 4,5-isomer.Reactivity in aromatic substitutions would differ.
4-Fluoro-2,3-dihydro-1H-inden-1-amineElectron-withdrawing, but less pronounced than the difluoro isomers.Generally more reactive in electrophilic aromatic substitutions than difluoro analogs.

Ultimately, without dedicated studies on the synthesis and reactivity of this compound, any comparative analysis remains speculative. Further research is needed to fully elucidate its synthetic potential and establish its place among other valuable fluorinated building blocks.

Future Directions in Academic Research of 4,5 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Development of Novel and Sustainable Synthetic Routes for Scalable Production

A primary focus will be the adoption of green chemistry principles. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, the development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency. researchgate.net The use of renewable feedstocks and greener solvents is another critical area. Research into converting biomass-derived materials, such as chitin, into valuable nitrogen-containing chemicals is gaining traction and could offer sustainable pathways to precursors of fluorinated indanamines. rsc.org

Furthermore, flow chemistry presents a promising platform for the scalable and safe production of fluorinated intermediates. Continuous-flow reactors offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. The development of robust flow chemistry protocols for the key fluorination and amination steps will be instrumental.

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic One-Pot SynthesisReduced waste, time, and cost; higher overall yield.Development of novel multi-functional catalysts.
Green Chemistry ApproachesEnvironmentally friendly, use of renewable resources. eurekalert.orgsciencedaily.comSourcing precursors from biomass; use of non-toxic solvents. eurekalert.orgsciencedaily.com
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reactor design and reaction conditions.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The two fluorine atoms on the benzene (B151609) ring of 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine are expected to significantly influence its reactivity. The electron-withdrawing nature of fluorine can modulate the nucleophilicity of the amine group and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

Future research should systematically investigate the reactivity of this compound under a variety of reaction conditions. This could involve exploring its participation in transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Understanding how the fluorine substituents affect the oxidative addition and reductive elimination steps is crucial for developing novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Mechanistic studies, employing techniques such as kinetic analysis and isotopic labeling, will be vital to elucidate the reaction pathways. For example, in nucleophilic aromatic substitution reactions, the fluorine atoms are expected to be displaced in preference to other potential leaving groups. researchgate.net A detailed understanding of these mechanistic nuances will enable the rational design of new synthetic methodologies. Computational chemistry can also play a significant role in predicting and understanding these reaction pathways. researchgate.net

Advanced Stereoselective Methodologies for Enhanced Enantiopurity Control

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit distinct pharmacological activities. The 1-aminoindan (B1206342) moiety contains a stereocenter, making the development of stereoselective synthetic methods for this compound a high-priority research area.

Future efforts will likely focus on catalytic asymmetric synthesis, which offers a more efficient and atom-economical alternative to classical resolution methods. The development of novel chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, will be central to achieving high enantioselectivity in the key bond-forming steps, such as asymmetric reduction of a corresponding ketone or asymmetric amination. The preparation of enantiopure fluorinated amino acids has been a significant challenge, and methodologies developed in that field could be adapted. cyu.fr

Techniques such as chiral stationary phase chromatography will remain important for the analytical separation and purification of enantiomers, but the primary goal will be to establish synthetic routes that directly produce the desired enantiomer in high purity. The synthesis of enantiopure fluorinated β-amino acid precursors via one-pot preparations is an emerging area that could provide valuable insights. dntb.gov.uaresearchgate.net

Stereoselective Approach Description Potential for this compound
Catalytic Asymmetric SynthesisUse of chiral catalysts to favor the formation of one enantiomer.High enantiomeric excess, atom economy, and efficiency.
Chiral Auxiliary-Mediated SynthesisTemporary incorporation of a chiral auxiliary to direct stereochemistry.Well-established but often requires additional synthetic steps.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer.High selectivity under mild conditions, but substrate scope can be limited.

Deeper Computational Insights into Structure-Reactivity Relationships and Fluorine Effects

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.gov For this compound, computational studies can provide profound insights into the effects of the fluorine substituents on its structure and reactivity.

Future computational work should focus on several key areas. Firstly, a detailed analysis of the molecule's conformational landscape and electronic structure can help to rationalize its observed reactivity. Calculations of properties such as electrostatic potential maps and frontier molecular orbital energies can predict sites of electrophilic and nucleophilic attack. nih.gov

Secondly, computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. By calculating the energy profiles of different reaction pathways, researchers can identify the most likely mechanism and predict the stereochemical outcome of reactions. researchgate.net This is particularly valuable for understanding the role of the fluorine atoms in stabilizing transition states or reaction intermediates.

Finally, these theoretical studies can guide the design of new experiments and the development of novel catalysts and reagents tailored for reactions involving fluorinated substrates. The interplay between experimental and computational chemistry will be crucial for advancing the chemistry of this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine, and what methodological challenges arise during its preparation?

  • Methodology : Synthesis typically involves multi-step protocols, such as fluorination of precursor indene derivatives (e.g., via electrophilic substitution or halogen exchange reactions). For example, analogous compounds like 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole were synthesized using fluorinated aryl precursors under controlled conditions . Key challenges include regioselectivity in fluorination and purification of diastereomers. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for validating purity and structural integrity .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology : Chiral resolution often employs diastereomeric salt formation using chiral acids (e.g., tartaric acid) or chromatographic methods with chiral stationary phases. For instance, (R)- and (S)-enantiomers of 2,3-dihydro-1H-inden-1-amine derivatives were isolated via preparative HPLC with >95% enantiomeric excess .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : 1H/13C NMR and 19F NMR to confirm fluorine substitution patterns and stereochemistry .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) for solving crystal structures, particularly for validating dihydroindene ring conformation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) influence the compound’s pharmacological activity in receptor-binding assays?

  • Methodology : Structure-activity relationship (SAR) studies require systematic substitution at the 4,5-positions. For example, fluorinated indene derivatives were evaluated for binding affinity to dopamine (DA) receptors using competitive radioligand assays. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations can predict binding modes .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indenamine derivatives?

  • Methodology :

  • Data triangulation : Combine results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) .
  • Independent replication : Validate findings across multiple labs to rule out batch-specific impurities .
  • Meta-analysis : Statistically aggregate data from published studies to identify trends or outliers .

Q. How can computational modeling guide the design of this compound analogs with improved metabolic stability?

  • Methodology :

  • In silico ADME prediction : Tools like Schrödinger’s QikProp assess permeability, cytochrome P450 interactions, and metabolic hotspots.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.